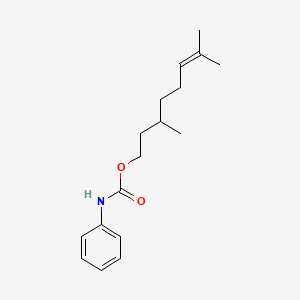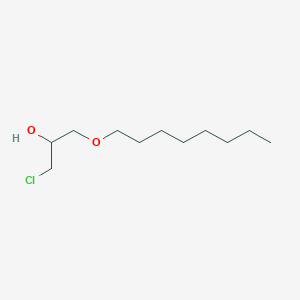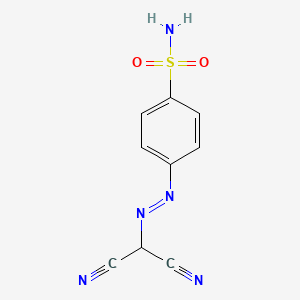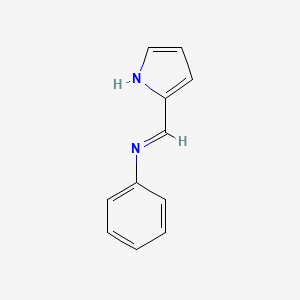![molecular formula C14H16Cl3NO3 B14008595 8-[Bis(2-chloroethyl)aminomethyl]-7-hydroxychromen-2-one;hydrochloride CAS No. 15991-08-9](/img/structure/B14008595.png)
8-[Bis(2-chloroethyl)aminomethyl]-7-hydroxychromen-2-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[Bis(2-chloroethyl)aminomethyl]-7-hydroxychromen-2-one;hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of bis(2-chloroethyl)aminomethyl and hydroxychromenone groups, which contribute to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-[Bis(2-chloroethyl)aminomethyl]-7-hydroxychromen-2-one;hydrochloride typically involves the reaction of bis(2-chloroethyl)amine with a chromenone derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure optimal yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, with considerations for scaling up the reaction, purification, and quality control to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
8-[Bis(2-chloroethyl)aminomethyl]-7-hydroxychromen-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The bis(2-chloroethyl) groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
8-[Bis(2-chloroethyl)aminomethyl]-7-hydroxychromen-2-one;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-[Bis(2-chloroethyl)aminomethyl]-7-hydroxychromen-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The bis(2-chloroethyl) groups are known to form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The hydroxychromenone moiety contributes to its overall activity by interacting with different cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-chloroethyl)amine hydrochloride
- Mechlorethamine hydrochloride
- 2-Chloroethylamine hydrochloride
Uniqueness
8-[Bis(2-chloroethyl)aminomethyl]-7-hydroxychromen-2-one;hydrochloride is unique due to the presence of both bis(2-chloroethyl)aminomethyl and hydroxychromenone groups, which impart distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject of study.
Eigenschaften
CAS-Nummer |
15991-08-9 |
|---|---|
Molekularformel |
C14H16Cl3NO3 |
Molekulargewicht |
352.6 g/mol |
IUPAC-Name |
8-[bis(2-chloroethyl)aminomethyl]-7-hydroxychromen-2-one;hydrochloride |
InChI |
InChI=1S/C14H15Cl2NO3.ClH/c15-5-7-17(8-6-16)9-11-12(18)3-1-10-2-4-13(19)20-14(10)11;/h1-4,18H,5-9H2;1H |
InChI-Schlüssel |
XBSZQSBZHHCBFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1C=CC(=O)O2)CN(CCCl)CCCl)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


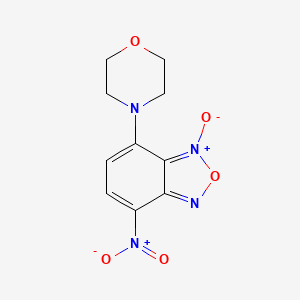
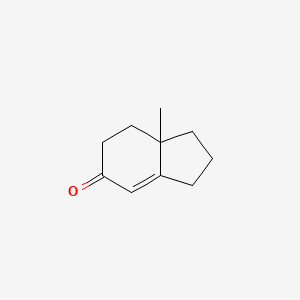
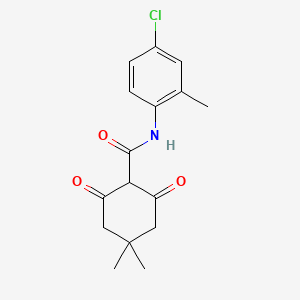
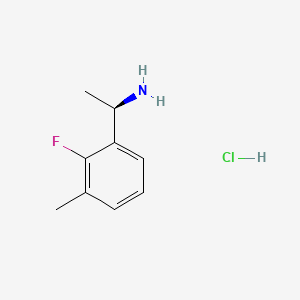
![Nickelate(4-), [[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzoato]](6-)-N21,N22,N23,N24]-, tetrahydrogen, (SP-4-1)-](/img/structure/B14008531.png)
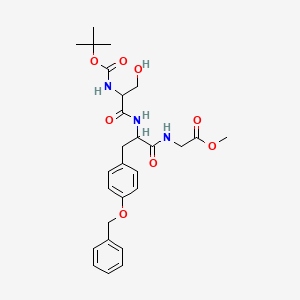
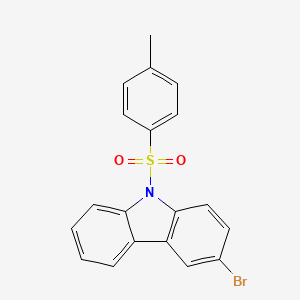
![n-Ethyl-n-[(propan-2-ylsulfanyl)methyl]ethanamine](/img/structure/B14008554.png)
![4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride](/img/structure/B14008557.png)
